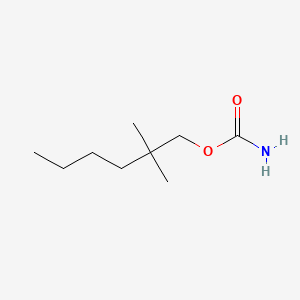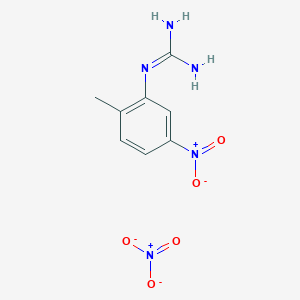
2-(2-Methyl-5-nitrophenyl)guanidine;nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C8H11N5O5 and a molecular weight of 257.2 g/mol . It is an off-white solid that is used in various scientific and industrial applications. This compound is known for its role in the synthesis of pharmaceuticals, particularly as an intermediate in the production of imatinib, a medication used to treat certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of hydrochloric acid to form 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride. This intermediate is then converted to 1-(2-methyl-5-nitrophenyl)guanidine nitrate . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability and purity of the product.
Industrial Production Methods
Industrial production of (2-Methyl-5-nitrophenyl)guanidine nitrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-methyl-5-aminophenylguanidine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: 2-Methyl-5-aminophenylguanidine.
Substitution Products: Compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various agrochemicals and technical products.
Wirkmechanismus
The mechanism of action of (2-Methyl-5-nitrophenyl)guanidine nitrate involves its role as an intermediate in the synthesis of protein kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways, thereby regulating cell growth and proliferation. The compound’s molecular structure allows it to interact with these enzymes, inhibiting their activity and leading to therapeutic effects in conditions like cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitrophenol: Similar in structure but lacks the guanidine group.
Guanidine nitrate: Contains the guanidine group but lacks the nitrophenyl moiety.
Econazole nitrate: A different compound used as an antifungal agent but shares the nitrate group.
Uniqueness
(2-Methyl-5-nitrophenyl)guanidine nitrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like imatinib highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H10N5O5- |
|---|---|
Molekulargewicht |
256.20 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitrophenyl)guanidine;nitrate |
InChI |
InChI=1S/C8H10N4O2.NO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);/q;-1 |
InChI-Schlüssel |
UFCUZYAQWJABII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


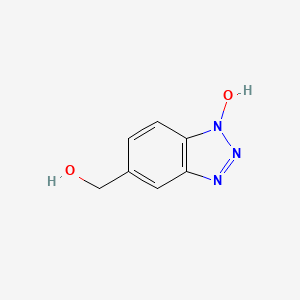
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
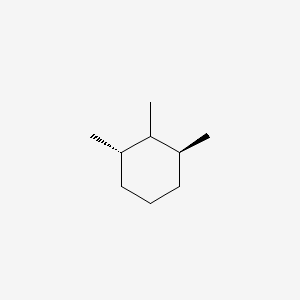
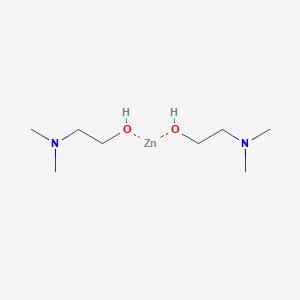
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
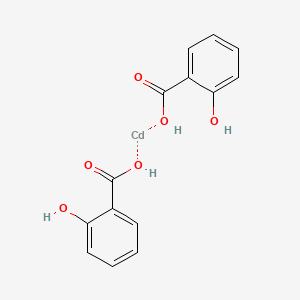
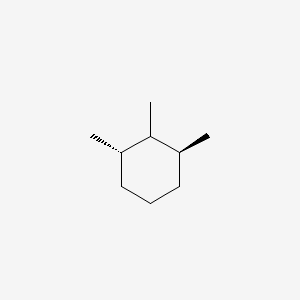
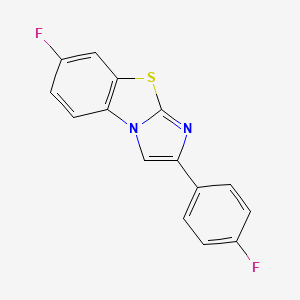
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)

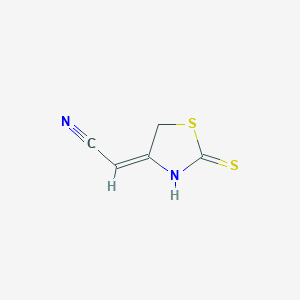
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
